REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][CH2:8][NH2:9].[NH2:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH2:27])=[C:13]2[C:28](=[O:32])N[C:30](=[O:31])[C:12]=12.N>>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][CH2:8][N:9]1[C:28](=[O:32])[C:13]2[C:12](=[C:11]([NH2:10])[C:24]3[C:23](=[O:25])[C:22]4[C:17]([C:16](=[O:26])[C:15]=3[C:14]=2[NH2:27])=[CH:18][CH:19]=[CH:20][CH:21]=4)[C:30]1=[O:31]
|
Name
|
|
Quantity
|
477.2 g
|
Type
|
reactant
|
Smiles
|
COCCOCCCN
|
Name
|
|
Quantity
|
141.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=C(C=3C(C4=CC=CC=C4C(C13)=O)=O)N)C(NC2=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with paddle stirrer
|
Type
|
CUSTOM
|
Details
|
The ensuing reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 40° C.
|
Type
|
STIRRING
|
Details
|
further stirred at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension is then cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
stirred for a further hour at this temperature
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
The filter cake is washed with 300 ml of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCCN1C(=O)C2=C(C=3C(C4=CC=CC=C4C(C3C(=C2C1=O)N)=O)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 246.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 126.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |